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Compound of Interest

Compound Name: Brompromazine Hydrochloride

CAS No.: 15502-93-9

Cat. No.: B588755 Get Quote

Executive Summary
Chlorpromazine (CPZ) is a phenothiazine derivative primarily utilized as a dopamine D2

receptor antagonist in antipsychotic research. Beyond its psychopharmacological profile, CPZ

is a critical tool compound for inhibiting clathrin-mediated endocytosis (CME) in vivo.

This guide addresses the technical challenges of CPZ administration, specifically its high

susceptibility to photo-oxidation and tissue irritation due to acidity. It provides validated

protocols for Intraperitoneal (IP) and Intravenous (IV) administration, tailored for behavioral

modeling and cellular uptake studies.

Pre-Formulation & Stability
Critical Control Point: CPZ is chemically unstable in solution when exposed to light or air.

Neglecting proper handling leads to the formation of sulfoxides and free radicals, indicated by a

color change to pink or brown.
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Parameter Specification Notes

Solubility >50 mg/mL in Water
Highly soluble; no DMSO

required for standard doses.

Solution pH 4.0 – 5.5 (5% w/v)
Acidic. High concentrations

cause tissue necrosis.

Light Sensitivity High
Photodecomposition occurs

within minutes in direct light.

Storage (Solid) RT, Desiccated Protect from light.

Storage (Solution) Freshly prepared
Do not store. Use within 2

hours.

Preparation Protocol
Vehicle Selection: Use 0.9% Sterile Saline. Avoid phosphate buffers for stock solutions >10

mg/mL as precipitation may occur depending on ionic strength.

Weighing: Weigh powder in low-light conditions or use amber vials.

Dissolution: Add saline and vortex. Solution must be colorless.

Validation Step: If the solution turns pink, oxidation has occurred. Discard immediately.

pH Adjustment (Optional but Recommended): For IP/SC injections >5 mg/kg, adjust pH to

~6.0-6.5 using dilute NaOH to reduce local irritation (writhing), which can confound

behavioral data.

Route Selection Logic
The choice of administration route fundamentally alters the pharmacodynamic outcome due to

the "First-Pass Effect" and local tissue interaction.

Decision Matrix: Route vs. Application
Intraperitoneal (IP): The standard for behavioral screening (e.g., catalepsy, locomotor

activity). Rapid absorption but subject to significant hepatic metabolism.
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Subcutaneous (SC): Preferred for chronic dosing to minimize peritonitis risk associated with

the acidic pH of CPZ.

Intravenous (IV): Required for immediate blockade of endocytosis or absolute bioavailability

studies.

Oral (PO): Low and variable bioavailability (<30% in rats) due to extensive metabolism.

Generally avoided for acute mechanistic studies.
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Figure 1: Decision tree for selecting CPZ administration routes based on pharmacodynamic

requirements.

Detailed Experimental Protocols
Protocol A: Acute IP Administration for Catalepsy
(Rat/Mouse)
This protocol induces a state of catalepsy (immobility), a standard model for screening

antipsychotic potential and extrapyramidal side effects.
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Reagents:

Chlorpromazine HCl powder.

0.9% Sterile Saline.

Syringes (27G needle).

Dosage Guidelines:

Mice: 3 – 10 mg/kg

Rats: 1 – 5 mg/kg

Workflow:

Preparation: Prepare a 1 mg/mL (rats) or 2 mg/mL (mice) stock solution in saline. Protect

from light.

Acclimatization: Handle animals for 3 days prior to reduce stress-induced immobility.

Administration:

Restrain the animal firmly.

Inject into the lower right quadrant of the abdomen to avoid the cecum.

Volume limit: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Latency Period: Return animal to home cage. Wait 30–60 minutes for peak effect.

Validation (Bar Test):

Place the animal's forepaws on a horizontal bar (0.9 cm diameter) elevated 3-4 cm (mice)

or 9-10 cm (rats).

Success Criteria: If the animal remains immobile for >30 seconds, the dose is effective.
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Protocol B: Inhibition of Clathrin-Mediated Endocytosis
(CME)
CPZ is an amphiphilic cation that prevents the assembly of clathrin-coated pits at the plasma

membrane.

Context: Used to study the uptake mechanisms of nanoparticles, viruses, or drug conjugates.

Dosage:

Systemic (IV/IP): 10 mg/kg (Note: Higher doses increase mortality risk).

Pre-treatment Time: 30 minutes prior to administering the cargo/ligand.

Workflow:

Control Group: Administer Saline vehicle.

Experimental Group: Administer CPZ (10 mg/kg IP).

Wait 30 Minutes: This allows CPZ to partition into cell membranes and disrupt AP-2 adaptor

complex function.

Challenge: Inject the fluorescent tracer (e.g., Transferrin-Alexa488) or nanoparticle.

Harvest: Euthanize after the tracer's kinetic window (usually 15-60 mins) and fix tissue for

microscopy.

Data Analysis: Quantify intracellular fluorescence. CPZ treated animals should show

significantly reduced intracellular accumulation compared to controls.

Mechanism of Action & Biological Pathways
Understanding the dual-nature of CPZ is vital for interpreting "off-target" effects. While intended

to block D2 receptors, its membrane-stabilizing properties affect endocytosis globally.
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Figure 2: Dual mechanism of action: G-protein coupled receptor antagonism vs. membrane-

mediated inhibition of vesicular transport.

Pharmacokinetics & Safety Data
Comparative Pharmacokinetics (Rat)

Parameter Intravenous (IV) Intraperitoneal (IP) Oral (PO)

Bioavailability (F) 100% ~30 - 50% < 15%

Tmax (Time to Peak) Immediate 15 - 30 min 1.5 - 3.0 hrs

Half-life (t1/2) ~2 - 4 hrs ~2 - 4 hrs Variable

Primary Metabolite CPZ-sulfoxide CPZ-sulfoxide 7-hydroxy-CPZ

Acute Toxicity Reference (LD50)
Mouse (IV): ~25 mg/kg

Mouse (IP): ~100 mg/kg

Rat (IP): ~150 mg/kg

Note: The therapeutic window for endocytosis inhibition (10 mg/kg) is well below the LD50,

but repeated dosing causes cumulative toxicity.

Troubleshooting & Validation
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Issue Probable Cause Corrective Action

Solution is Pink/Brown Photo-oxidation
Discard. Prepare fresh in

amber glass. Use immediately.

Animal Writhing (IP) pH too low (Acidic)
Dilute solution further or buffer

to pH 6.0.

No Catalepsy Observed Dose too low / Tolerance

Increase dose; ensure animal

was not handled excessively

prior to test.

High Mortality (IV) Injection speed too fast

Inject slowly over 30-60

seconds to prevent cardiac

arrest.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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